(6E)-6-[[2-[3-(2-chlorophenoxy)propoxy]phenyl]methylidene]-5-imino-2-propan-2-yl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
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Overview
Description
The compound “(6E)-6-[[2-[3-(2-chlorophenoxy)propoxy]phenyl]methylidene]-5-imino-2-propan-2-yl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one” is a complex organic molecule that belongs to the class of thiadiazolo[3,2-a]pyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from readily available starting materials. The key steps may include:
Formation of the thiadiazolo[3,2-a]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 2-chlorophenoxy group: This step may involve nucleophilic substitution reactions using 2-chlorophenol and suitable leaving groups.
Formation of the propoxy linkage: This can be done through etherification reactions.
Final condensation: The final step involves the condensation of the intermediate with appropriate aldehydes or ketones to form the desired compound.
Industrial Production Methods
Industrial production methods for such complex molecules often involve optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: The imino group can be oxidized to form oxo derivatives.
Reduction: The imino group can be reduced to form amines.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may yield amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.
Biology
In biology, the compound may exhibit various biological activities such as antimicrobial, antifungal, and anticancer properties. It can be used in the development of new drugs and therapeutic agents.
Medicine
In medicine, the compound may be investigated for its potential use in treating various diseases. Its unique structure may allow it to interact with specific biological targets.
Industry
In industry, the compound can be used in the development of new materials with unique properties. It may also find applications in agriculture as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of this compound depends on its specific interactions with biological targets. It may act by inhibiting specific enzymes, binding to receptors, or interfering with cellular processes. The molecular targets and pathways involved can be elucidated through various biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
- (6E)-6-[[2-[3-(2-bromophenoxy)propoxy]phenyl]methylidene]-5-imino-2-propan-2-yl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
- (6E)-6-[[2-[3-(2-fluorophenoxy)propoxy]phenyl]methylidene]-5-imino-2-propan-2-yl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
Uniqueness
The uniqueness of the compound lies in its specific substituents and the overall structure, which may confer unique biological activities and chemical properties. Comparing it with similar compounds can help identify structure-activity relationships and optimize its properties for specific applications.
Properties
IUPAC Name |
(6E)-6-[[2-[3-(2-chlorophenoxy)propoxy]phenyl]methylidene]-5-imino-2-propan-2-yl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClN4O3S/c1-15(2)23-28-29-21(26)17(22(30)27-24(29)33-23)14-16-8-3-5-10-19(16)31-12-7-13-32-20-11-6-4-9-18(20)25/h3-6,8-11,14-15,26H,7,12-13H2,1-2H3/b17-14+,26-21? |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZSZGKSROZIMFI-GTZRGHBHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN2C(=N)C(=CC3=CC=CC=C3OCCCOC4=CC=CC=C4Cl)C(=O)N=C2S1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=NN2C(=N)/C(=C\C3=CC=CC=C3OCCCOC4=CC=CC=C4Cl)/C(=O)N=C2S1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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